molecular formula C16H14BrNO2 B12435998 N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide

N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B12435998
M. Wt: 332.19 g/mol
InChI Key: SIHBITGOGYSQDM-UHFFFAOYSA-N
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Description

N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-bromo-5-methoxyaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of saturated amides

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-5-methoxyphenyl)acetamide
  • N-(2-bromo-5-methoxyphenyl)methylamine
  • N-(2-bromo-5-methoxyphenyl)benzamide

Uniqueness

N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide is unique due to its phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

N-(2-bromo-5-methoxyphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C16H14BrNO2/c1-20-13-8-9-14(17)15(11-13)18-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)

InChI Key

SIHBITGOGYSQDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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